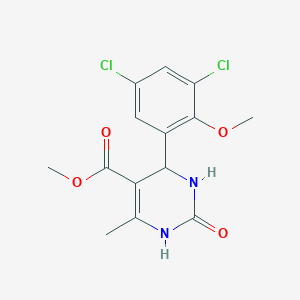![molecular formula C36H19N3O7 B11107415 5-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11107415.png)
5-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by multiple isoindole and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with phenoxy compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole-5-(N-substituted)-sulfonamides: These compounds share structural similarities and are used as carbonic anhydrase inhibitors.
1,3-dioxolanes: These compounds have potential antibacterial and antifungal properties.
Uniqueness
What sets 5-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione apart is its combination of isoindole and phenoxy groups, which confer unique reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C36H19N3O7 |
|---|---|
Molecular Weight |
605.5 g/mol |
IUPAC Name |
5-[3-(1,3-dioxoisoindol-2-yl)phenoxy]-2-[3-(1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C36H19N3O7/c40-31-25-11-1-2-12-26(25)32(41)37(31)20-7-5-8-21(17-20)38-35(44)29-16-15-24(19-30(29)36(38)45)46-23-10-6-9-22(18-23)39-33(42)27-13-3-4-14-28(27)34(39)43/h1-19H |
InChI Key |
BXVYEJOQFIQMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)OC6=CC=CC(=C6)N7C(=O)C8=CC=CC=C8C7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11107339.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,3-difluorobenzamide](/img/structure/B11107347.png)
![(4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one}](/img/structure/B11107362.png)
![2-[2-(1-adamantyl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11107369.png)

![1-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B11107385.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11107391.png)

![(2-aminophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11107397.png)
![N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11107402.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11107406.png)
![5-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11107417.png)
![2-[(4-iodobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B11107422.png)
